Morinidazole, chemically named (R,S)-1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol [, ], is a novel third-generation 5-nitroimidazole antimicrobial agent [, ]. It demonstrates significant antibacterial activity against a variety of anaerobic bacteria, including clinical isolates [, ]. Morinidazole is currently undergoing phase III clinical trials in China [, ].
The molecular structure of Morinidazole features a morpholine ring linked to a nitroimidazole moiety via a propanol bridge [, ]. The molecule exists as a racemic mixture of R and S enantiomers due to the chiral center at the propanol bridge []. The nitrogen atom of the morpholine ring is prone to undergoing N+-glucuronidation, forming two diastereoisomeric quaternary ammonium-linked glucuronides [, ].
Morinidazole undergoes extensive metabolism in humans. The primary metabolic pathways are N+-glucuronidation and sulfation [, ].
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: